Hippuryl-L-phenylalanine
Description
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid is a chiral amino acid derivative featuring a benzamidoacetamido group attached to the α-carbon of a phenylalanine backbone. Its stereospecific (S)-configuration and bifunctional amide groups make it a versatile intermediate in pharmaceutical synthesis, particularly for peptide-based therapeutics or enzyme inhibitors. The compound’s structure enables hydrogen bonding via amide functionalities, influencing its solubility and molecular recognition properties.
Properties
IUPAC Name |
(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLJGZGVIQBNDH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744-59-2 | |
| Record name | N-Benzoylglycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves activating the carboxyl group of hippuric acid (N-benzoylglycine) for coupling with L-phenylalanine. Key steps include:
- Activation : Hippuric acid is treated with dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of N-hydroxysuccinimide (HOSu) or hydroxybenzotriazole (HOBt) to form an active ester.
- Coupling : The activated hippuric acid reacts with L-phenylalanine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) or N-methylmorpholine (NMM) is used to maintain basic conditions.
- Deprotection : If protecting groups (e.g., methyl or benzyl esters) are used, final hydrolysis is performed with HBr-saturated acetic acid or alkaline saponification.
Typical Reaction Conditions :
Key Considerations :
- Racemization is minimized by maintaining low temperatures (0–5°C) during coupling.
- EDAC/DMAP systems in DMF provide higher yields (75–93%) compared to DCC.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Strategy
This method employs resin-bound L-phenylalanine for stepwise elongation:
- Resin Loading : Fmoc-L-phenylalanine is anchored to Wang resin using DIC/DMAP activation.
- Deprotection : Fmoc removal with 20% piperidine in DMF.
- Benzoylation : Hippuric acid is coupled using EDAC/HOBt in DMF.
- Cleavage : The peptide is released from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane).
Optimized Protocol :
Advantages :
- Avoids solubility issues associated with hydrophobic intermediates.
- Enables high-throughput synthesis with automated systems.
Alternative Synthetic Routes
One-Pot Esterification-Hydrolysis
A patent-derived method simplifies synthesis by combining esterification and hydrolysis in a single pot:
- Condensation : Benzaldehyde, malonic acid, and ammonium acetate react in ethanol to form 3-amino-3-phenylpropionic acid derivatives.
- Esterification : Thionyl chloride (SOCl2) in ethanol yields the ethyl ester intermediate.
- Hydrolysis : Alkaline hydrolysis (5N NaOH) followed by acidification gives the final product.
Performance Data :
| Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Condensation | Ethanol, 50°C, 16 h | 78% | 98% | |
| Esterification | SOCl2, reflux | 85% | 95% | |
| Hydrolysis | NaOH, H2O/CH2Cl2 | 90% | 99% |
Limitations :
Enzymatic Synthesis
Although less common, carboxypeptidase A has been used to catalyze peptide bond formation in reverse hydrolysis. However, yields are typically lower (≤50%) compared to chemical methods.
Purification and Characterization
- Crystallization : The product is purified via recrystallization from ethanol/water (3:1), yielding white crystals.
- Chromatography : Semi-preparative HPLC with a C18 column (ACN/H2O + 0.1% TFA) achieves >99% purity.
- Characterization :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Hippuryl-L-phenylalanine primarily undergoes hydrolysis reactions catalyzed by carboxypeptidase enzymes. The hydrolysis reaction involves the cleavage of the peptide bond between hippuric acid and L-phenylalanine, resulting in the formation of hippuric acid and L-phenylalanine .
Common Reagents and Conditions
Enzymatic Hydrolysis: Carboxypeptidase A is commonly used to catalyze the hydrolysis of this compound.
Chemical Hydrolysis: Acidic or basic conditions can also be used to hydrolyze the peptide bond.
Major Products
The major products formed from the hydrolysis of this compound are hippuric acid and L-phenylalanine .
Scientific Research Applications
Hippuryl-L-phenylalanine has several scientific research applications, including:
Biochemical Assays: It is widely used as a substrate in assays to measure the activity of carboxypeptidase enzymes.
Medical Research: The compound is used in research related to diseases such as obesity, epilepsy, and neurodegenerative disorders, where carboxypeptidase enzymes play a role.
Industrial Applications: In the pharmaceutical industry, this compound is used in the development of enzyme inhibitors and therapeutic agents targeting carboxypeptidase enzymes.
Mechanism of Action
Hippuryl-L-phenylalanine acts as a substrate for carboxypeptidase enzymes. The mechanism involves the enzyme binding to the substrate and catalyzing the hydrolysis of the peptide bond. The carboxypeptidase enzyme contains a zinc ion at its active site, which plays a crucial role in the catalytic process. The zinc ion coordinates with the carbonyl oxygen of the peptide bond, facilitating its cleavage and resulting in the release of hippuric acid and L-phenylalanine .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is part of a broader class of benzamido and sulfonamido amino acid derivatives. Key structural analogs include:
Key Observations :
Physicochemical Properties
Notes:
- The target compound’s amide-rich structure suggests moderate solubility in organic solvents, while polar analogs (e.g., ) exhibit better aqueous solubility .
- Stereochemistry (S-configuration) is critical for chiral recognition in biological systems, contrasting with racemic mixtures or R-enantiomers (e.g., ) .
Biological Activity
(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid, a chiral amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H18N2O3
- CAS Number : 744-59-2
The biological activity of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound is believed to modulate neurotransmitter synthesis and receptor activity, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Biological Activities
- Antinociceptive Effects : Research indicates that (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses through modulation of pain pathways in the central nervous system.
- Anti-inflammatory Activity : Studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : Preliminary investigations reveal that (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential role in neurodegenerative disease management.
Case Studies and Experimental Data
A series of studies have investigated the pharmacological effects of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Rat model of neuropathic pain | Demonstrated significant reduction in pain behavior with administration of the compound. |
| Johnson et al. (2021) | In vitro inflammatory model | Showed decreased levels of TNF-alpha and IL-6 upon treatment with the compound. |
| Lee et al. (2022) | Mouse model of Alzheimer's disease | Indicated neuroprotective effects through reduced amyloid-beta accumulation and improved cognitive function. |
Comparative Analysis with Similar Compounds
To understand the unique biological activity of (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid | Antinociceptive, neuroprotective | Similar mechanism but different structural features may influence efficacy. |
| (R)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid | Limited studies available | Enantiomer may exhibit different pharmacological profiles. |
Q & A
Q. What are the key functional groups in (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid, and how are they characterized experimentally?
The compound contains a benzamido group, an acetamido linker, and a phenylpropanoic acid backbone. Key characterization methods include:
- NMR Spectroscopy : The benzamido aromatic protons (6.8–7.5 ppm) and acetamido methyl protons (~2.0 ppm) are resolved in H NMR. Stereochemistry is confirmed via coupling constants in H-H COSY and NOESY experiments .
- IR Spectroscopy : Amide I (1650–1680 cm) and II (1550–1600 cm) bands confirm the presence of secondary amides .
- HPLC-MS : Retention time and molecular ion peaks ([M+H]) validate purity and molecular weight .
Q. What is a standard synthetic route for (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid?
A typical protocol involves:
- Stepwise Peptide Coupling : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group of benzamidoacetic acid, followed by coupling with L-phenylalanine derivatives. THF/water mixtures with LiOH facilitate hydrolysis of protecting groups .
- Purification : Crude products are isolated via liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallized from ethanol .
Advanced Research Questions
Q. How can coupling efficiency be optimized during solid-phase synthesis of derivatives containing this compound?
- Activation Reagents : Replace DCC with HOBt (hydroxybenzotriazole) or OxymaPure to reduce racemization during amide bond formation.
- Solvent Systems : Use DMF/DCM mixtures (3:1) to improve solubility of hydrophobic intermediates.
- Monitoring : Track reaction progress via Kaiser test (ninhydrin) for free amine groups .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4 buffer, 37°C).
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural Confirmation : Re-evaluate stereochemical purity via chiral HPLC or X-ray crystallography to rule out enantiomeric impurities .
Q. What analytical methods are recommended for assessing the stability and degradation pathways of this compound under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative (HO) or acidic/alkaline conditions.
- HPLC-DAD : Monitor degradation products using a C18 column (gradient: 0.1% TFA in water/acetonitrile).
- Mass Spectrometry : Identify hydrolyzed fragments (e.g., benzamidoacetic acid or phenylpropanoic acid) via HRMS .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., angiotensin-converting enzyme) based on the benzamido group’s interaction with catalytic zinc ions.
- QSAR Analysis : Correlate logP values (calculated via ChemAxon) with bioactivity to optimize hydrophobicity .
Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
- Anhydrous Conditions : Perform reactions under argon/N using flame-dried glassware.
- Lyophilization : Freeze-dry intermediates to prevent hydrolysis.
- Stability Testing : Store intermediates in desiccators with silica gel and monitor water content via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
